Product packaging for Estriol 3,17-dihexanoate(Cat. No.:CAS No. 104202-96-2)

Estriol 3,17-dihexanoate

Cat. No.: B035407
CAS No.: 104202-96-2
M. Wt: 484.7 g/mol
InChI Key: ZOVABFBGAYSQTL-AECPDVIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Estriol 3,17-dihexanoate is a synthetic estrogen ester, specifically the C3 and C17β dihexanoate ester of estriol. This compound is designed as a long-acting prodrug, which releases the active hormone estriol upon hydrolysis in vivo. Key Research Applications & Value: • Prolonged Pharmacological Effect: Following a single intramuscular injection in an oil solution, estriol dihexanoate demonstrates an exceptionally long elimination half-life of 187 to 221 hours. This results in elevated plasma estriol levels that can be maintained for up to 20-50 days, making it a valuable tool for studying sustained estrogenic effects in research models without frequent dosing. • Estriol Prodrug Research: This compound is used to investigate the pharmacokinetics and bioavailability of esterified hormones. It serves as a key comparator in studies exploring how esterification at different positions modulates the release profile and duration of action of steroid hormones. • Mechanism of Action: Like endogenous estrogens, estriol released from this compound exerts its effects by acting as an agonist of estrogen receptors (ERα and ERβ). It passively diffuses into target cells, binds to intracellular estrogen receptors, and the ligand-receptor complex translocates to the nucleus. There, it regulates gene transcription by binding to estrogen-responsive elements (EREs), leading to the synthesis of specific proteins that mediate the cellular response. This product is presented for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O5 B035407 Estriol 3,17-dihexanoate CAS No. 104202-96-2

Properties

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-3-hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O5/c1-4-6-8-10-27(32)34-21-13-15-22-20(18-21)12-14-24-23(22)16-17-30(3)25(24)19-26(31)29(30)35-28(33)11-9-7-5-2/h13,15,18,23-26,29,31H,4-12,14,16-17,19H2,1-3H3/t23-,24-,25+,26-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVABFBGAYSQTL-AECPDVIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908869
Record name Estriol 3,17-dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104202-96-2
Record name Estriol 3,17-dihexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104202962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol 3,17-dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRIOL DIHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2K5XW8K72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Estriol 3,17 Dihexanoate

Historical Perspectives on Estriol (B74026) Ester Synthesis

The journey into the synthesis of estriol esters is rooted in the broader history of modifying natural steroid hormones to enhance their therapeutic properties. Following the discovery of estriol in 1930, chemists began to explore esterification as a means to alter its pharmacokinetic profile. uregina.cawikipedia.org The first estrogen ester to be marketed was estradiol (B170435) benzoate (B1203000) in 1933, setting a precedent for the development of other esterified estrogens. ulisboa.pt The primary motivation for esterifying estrogens like estriol was to create prodrugs with increased lipophilicity. This chemical modification was found to prolong their duration of action when administered via intramuscular injection, as it allows for the formation of a depot in fatty tissue from which the active hormone is slowly released. ulisboa.pt

Early research into estriol esters led to the synthesis of various derivatives, including triesters, 16,17-diesters, and 16-monoesters, as described in the chemical and pharmaceutical literature of the 1960s. conicet.gov.ar While estriol itself is rapidly eliminated from the body, its esters were shown to have a significantly longer half-life. nih.gov For instance, estriol succinate (B1194679) was one of the earlier estriol esters to be medically utilized. conicet.gov.ar The synthesis of Estriol 3,17-dihexanoate was first reported in 1963, marking a specific development in the ongoing effort to create long-acting estrogen preparations. wikipedia.org

Chemical Synthesis Routes for this compound

A common approach involves the reaction of estriol with an excess of a hexanoylating agent, such as hexanoic anhydride (B1165640) or hexanoyl chloride. conicet.gov.arunibas.it This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine, which acts as a catalyst and an acid scavenger. conicet.gov.ar The reaction mixture is usually stirred at room temperature for an extended period to ensure the completion of the di-esterification.

The general reaction scheme can be represented as:

Estriol + 2 Hexanoyl Chloride (or Anhydride) --(Base)--> this compound + 2 HCl (or 2 Hexanoic Acid)

Following the reaction, the crude product is typically isolated by dilution with a non-polar solvent and washing with water to remove the base and any water-soluble byproducts. Purification of the final product, this compound, is then achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel. conicet.gov.ar

Regioselective Esterification Techniques in Steroid Synthesis

The synthesis of a specific diester like this compound, where two out of three hydroxyl groups are esterified, highlights the importance of regioselectivity in steroid chemistry. The three hydroxyl groups of estriol (at C3, C16α, and C17β) exhibit different reactivities, which can be exploited to achieve selective esterification.

Enzymatic Approaches for Targeted Hydroxyl Group Acylation

Enzymatic methods offer a high degree of regioselectivity in steroid esterification under mild reaction conditions. Lipases, in particular, have been investigated for their ability to catalyze the acylation of steroid hydroxyl groups. Studies on the enzymatic esterification of estriol have shown that it is possible to selectively acylate the D-ring hydroxyls (C16α and C17β). uregina.ca

For instance, lecithin:cholesterol acyltransferase (LCAT) has been shown to esterify estriol, with a notable preference for the 17β-hydroxyl group, even though this position is sterically hindered. nih.gov Other research using lipases, such as those from Candida species, has demonstrated the feasibility of producing monoacyl derivatives of estradiol in a highly regioselective manner, which suggests the potential for similar selectivity with estriol. conicet.gov.ar The choice of enzyme and reaction conditions, including the solvent and acyl donor, can influence which hydroxyl group is preferentially acylated. conicet.gov.ar While enzymatic synthesis can favor the formation of monoesters, the production of a specific diester like the 3,17-dihexanoate would likely require a multi-step process involving protection and deprotection of the C16α hydroxyl group.

Chemical Reaction Conditions for Di-esterification

Achieving regioselective di-esterification through chemical means relies on the inherent differences in the reactivity of the hydroxyl groups. The phenolic hydroxyl group at C3 is generally more acidic and can be selectively esterified under certain conditions. The secondary hydroxyls at C16α and C17β have different steric environments, which also influences their reactivity.

To synthesize this compound specifically, a strategy involving a protecting group for the C16α hydroxyl could be employed. However, a more direct approach, as suggested in the patent literature, involves reacting estriol with a sufficient amount of the acylating agent to esterify the more reactive hydroxyl groups, which are typically the C3 and C17β positions, leaving the more sterically hindered C16α hydroxyl group unreacted or reacting at a much slower rate. conicet.gov.arunibas.it The reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time, can be optimized to favor the formation of the desired 3,17-diester over the tri-ester or other diester isomers.

Analytical Characterization of Synthetic Intermediates and Final Products

The characterization of this compound and its synthetic intermediates is crucial to confirm the structure and purity of the compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of estriol esters and for separating them from the starting material and any byproducts. austinpublishinggroup.comnist.gov Thin-Layer Chromatography (TLC) is often used to monitor the progress of the synthesis reaction. conicet.gov.ar

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons of the steroid backbone and the hexanoate (B1226103) ester groups. The chemical shifts and coupling constants of the protons on the D-ring would confirm the positions of esterification. While specific NMR data for this compound is not readily available in the public domain, the spectra of the parent compound, estriol, and other estradiol esters have been documented and serve as a reference. uregina.cahmdb.canih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for the analysis of steroid esters. austinpublishinggroup.comchemfaces.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₃₀H₄₄O₅. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for the ester carbonyl (C=O) groups, in addition to the bands associated with the steroid nucleus. nih.gov

A certificate of analysis for commercially available this compound indicates that the compound is characterized using these analytical techniques to ensure its identity and purity.

Pharmacokinetic and Metabolic Research of Estriol 3,17 Dihexanoate in Preclinical Models

Absorption and Distribution Dynamics in Experimental Systems

Following intramuscular administration of Estriol (B74026) 3,17-dihexanoate in an oil solution, the compound acts as a long-acting prodrug. The ester form is gradually absorbed from the injection site into the systemic circulation. The lipophilic nature of the hexanoate (B1226103) chains contributes to its depot effect, leading to a slow and sustained release from the muscle tissue.

Research findings indicate that after a single intramuscular injection of 8.90 mg of Estriol 3,17-dihexanoate (equivalent to 5.0 mg of estriol), peak plasma levels of the active metabolite, estriol, are not reached immediately. wikipedia.org Instead, they are observed between 2.1 and 3.4 days post-injection. wikipedia.org This delayed peak concentration demonstrates the slow absorption and distribution phase characteristic of a long-acting parenteral formulation. The distribution of the compound is followed by its metabolic conversion, which releases the pharmacologically active estriol into the bloodstream.

Metabolic Transformation Pathways of this compound

The primary metabolic event for this compound is its conversion back to estriol. Subsequent metabolic transformations follow the known pathways for endogenous estriol.

The conversion of this compound to estriol is achieved through enzymatic hydrolysis. Esterase enzymes present in the blood and various tissues cleave the two hexanoate ester bonds at the C3 and C17β positions of the steroid molecule. This process releases free estriol, which can then bind to estrogen receptors and exert its biological effects. drugbank.comwikipedia.org

The kinetics of this hydrolysis are notably slow, which is the basis for the compound's prolonged duration of action. The slow release of estriol results in sustained, elevated plasma concentrations of the active hormone for an extended period, lasting up to 20 to 50 days after a single injection. wikipedia.org This contrasts sharply with the rapid clearance of unconjugated estriol. nih.gov

Once estriol is released from its dihexanoate ester, it undergoes the same metabolic transformations as endogenously produced estriol. nih.gov The primary metabolic pathways for estriol involve conjugation to increase its water solubility and facilitate its excretion. oatext.comoatext.com

The main metabolites identified in research models are:

Estriol Glucuronides : The liver rapidly conjugates estriol with glucuronic acid. oatext.comoatext.com The most common forms are Estriol 16α-glucuronide, Estriol 3-glucuronide, and the double conjugate Estriol 3-sulfate 16α-glucuronide. drugbank.comwikipedia.org Approximately 80-90% of circulating estriol exists in a glucuronide-conjugated form. oatext.comoatext.com

Estriol Sulfates : Sulfation is another key conjugation pathway. nih.gov

16α-hydroxyestrone : Estriol can be metabolized from estrone (B1671321) via a 16α-hydroxyestrone intermediate. nih.gov Conversely, studies have also demonstrated the presence of 16α-hydroxyestrone as a metabolite following the administration of estriol, indicating a reversible enzymatic process. nih.gov

These conjugated metabolites are biologically inactive and are prepared for elimination from the body.

Comparative Pharmacokinetic Analysis with Other Estriol Esters and Unconjugated Estriol

Pharmacokinetic studies have been conducted to compare the properties of this compound with unconjugated estriol and another ester, Estriol 3,17-dipropionate. These comparisons highlight the significant impact of the ester chain length on the drug's pharmacokinetic profile.

Following intramuscular injection, this compound demonstrates a markedly longer half-life and sustained release compared to both unconjugated estriol and Estriol 3,17-dipropionate. nih.gov While the total exposure to estriol (as measured by the area under the curve, AUC) appears to be comparable when dose-adjusted, the intensity and duration of exposure differ substantially. nih.gov Unconjugated estriol results in a sharp peak and rapid decline in plasma levels, whereas the esters provide a much more prolonged, lower-level exposure. nih.gov

CompoundAverage Half-Life of Estriol (hours)Reference
Unconjugated Estriol1.5 - 5.3 nih.gov
Estriol 3,17-dipropionate12.7 nih.gov
This compound187 - 221 wikipedia.orgnih.gov

Elimination Kinetics in Research Models

The elimination of this compound is dictated by the rate of its hydrolysis to estriol and the subsequent clearance of estriol and its metabolites. Due to the slow enzymatic cleavage of the hexanoate esters, the elimination half-life of estriol derived from this compound is exceptionally long, reported to be between 187 and 221 hours. wikipedia.orgnih.gov

The primary route of elimination for the estriol metabolites is through the urine. wikipedia.orgnih.gov After being conjugated in the liver to form water-soluble glucuronides and sulfates, these metabolites are transported to the kidneys for excretion. oatext.comoatext.com More than 95% of metabolized estriol is excreted in the urine. nih.gov The slow, rate-limiting step of hydrolysis from the parent ester ensures that this elimination process occurs over a prolonged period.

Molecular and Cellular Mechanisms of Action of Estriol Derived from Dihexanoate

Receptor-Mediated Gene Regulation and Transcriptional Responses

The binding of estriol (B74026) to ERα and ERβ initiates a cascade of events leading to the regulation of gene expression. This regulation can occur through two primary pathways:

Direct Genomic Action: The ligand-activated ER dimer binds directly to EREs located in the promoter regions of target genes, thereby activating or repressing their transcription. oup.com

Indirect Genomic Action (Tethering): ERs can also modulate gene expression without directly binding to DNA. Instead, they interact with other transcription factors, such as activator protein-1 (AP-1) or specificity protein 1 (Sp1), which are already bound to their respective DNA response elements. ahajournals.orgmdpi.com This protein-protein interaction "tethers" the ER to the promoter, influencing the transcriptional activity of the target gene. ahajournals.org

The transcriptional response to estriol is complex and gene-specific. For instance, the regulation of the c-fos gene by estrogens can be mediated through both direct ERE binding and indirect interactions with the Sp1 transcription factor. oup.com Similarly, the cyclin D1 gene, a key regulator of the cell cycle, can be influenced by ERs through interactions with STAT5 and NF-κB binding sites in its promoter. oup.com Estriol-mediated gene regulation also extends to the repression of certain genes, such as the interleukin-6 (IL-6) gene, through interactions with transcription factors like NF-κB and C/EBPβ. oup.com Furthermore, estrogens can regulate the expression of microRNAs, such as miR-203, which in turn post-transcriptionally repress target gene expression. ahajournals.org

Intracellular Signaling Cascades Initiated by Estrogen Receptor Activation

Beyond the direct regulation of gene transcription, estriol-activated estrogen receptors can initiate rapid, non-genomic signaling cascades. These events are typically initiated at the cell membrane and involve the activation of various intracellular signaling pathways. imrpress.com

Membrane-associated ERs, upon estriol binding, can trigger a variety of signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of this pathway is a common rapid response to estrogens and is dependent on the presence of classical ERs in a brain region-specific manner. oup.com

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also implicated in the rapid signaling actions of estrogens. oup.com

Increased Intracellular Calcium: Estriol can induce a rapid increase in intracellular calcium levels, a response mediated through ERβ. nih.gov

Cyclic AMP (cAMP) Production: Estrogen-mediated activation of GPER can stimulate the production of cAMP. nih.gov

These signaling cascades can, in turn, influence a variety of cellular processes, including cell proliferation, survival, and differentiation. imrpress.com The phosphorylation of downstream targets like cAMP response element-binding protein (CREB) serves as a point of integration for these diverse signaling pathways. oup.com

In Vitro and Ex Vivo Biological Activity Studies

Effects on Cellular Proliferation and Apoptosis in Model Systems

Research into the effects of Estriol (B74026) 3,17-dihexanoate on cellular proliferation has primarily focused on its activity in estrogen-sensitive cell lines. In human endometrial adenocarcinoma-derived Ishikawa cells, which are known to express both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), Estriol 3,17-dihexanoate has been shown to induce cell proliferation. This proliferative effect is a hallmark of estrogenic compounds and is mediated through the activation of estrogen receptors, leading to the transcription of genes involved in cell cycle progression.

The pro-proliferative activity of this compound is understood to be a consequence of its hydrolysis to estriol, the biologically active hormone. Estriol itself has a well-documented proliferative effect on target tissues. The dihexanoate ester form is considered a prodrug, which, upon administration, is cleaved to release estriol. Therefore, the observed effects on cellular proliferation in model systems are attributed to the action of the released estriol on the estrogen receptors within the cells.

Modulation of Cellular Differentiation and Phenotype in Experimental Settings

The influence of this compound on cellular differentiation and phenotype is intrinsically linked to its estrogenic activity. Estrogens are known to play a critical role in the differentiation and maintenance of various cell types, particularly in reproductive tissues. While specific studies on the direct effects of this compound on cellular differentiation are limited, the activity of its parent compound, estriol, provides a framework for its expected actions.

In experimental settings, estrogens can influence the differentiation of various cell lineages, including osteoblasts and neuronal cells, and can modulate the phenotype of breast cancer cells. The long-acting nature of this compound suggests that it can provide a sustained release of estriol, which may have implications for long-term changes in cellular phenotype and differentiation status in target tissues.

Immunomodulatory Actions in Experimental Cellular and Organoid Models

The immunomodulatory properties of estrogens are an area of active research, with evidence suggesting that they can influence the function of various immune cells, including T-cells, B-cells, and macrophages. These effects are mediated through estrogen receptors expressed on these immune cells.

While direct experimental data on the immunomodulatory actions of this compound in cellular and organoid models is not extensively documented in publicly available literature, its function as a long-acting estriol prodrug implies that it would share the immunomodulatory profile of estriol. Estriol has been shown to modulate immune responses, and its effects are being investigated in the context of autoimmune diseases. The sustained release of estriol from this compound could potentially lead to prolonged immunomodulatory effects in relevant experimental models.

Interaction with Other Nuclear Receptors and Associated Signaling Pathways (e.g., progesterone (B1679170) receptor)

The primary targets of this compound, following its conversion to estriol, are the estrogen receptors ERα and ERβ. However, the interplay between estrogen receptor signaling and other nuclear receptor pathways is a crucial aspect of its biological activity. There is evidence of crosstalk between the estrogen and progesterone receptor signaling pathways.

Activation of estrogen receptors by estriol can lead to the upregulation of progesterone receptor expression in certain cell types. This is a well-established physiological mechanism, for instance, in the uterus, where estrogens prime the tissue to respond to progesterone. Therefore, it is plausible that this compound, by providing a sustained source of estriol, can indirectly modulate progesterone receptor signaling by increasing the expression of progesterone receptors in target cells. Direct binding to the progesterone receptor is not a characteristic of estriol.

Receptor Transactivation Capacities in Cell-Based Assays

Cell-based assays are instrumental in quantifying the ability of a compound to activate a specific receptor and initiate gene transcription. The transactivation capacity of this compound is directly related to its conversion to estriol and the subsequent binding of estriol to estrogen receptors.

Estriol is known to be a selective agonist for ERβ, although it also binds to ERα with a lower affinity compared to estradiol (B170435). In reporter gene assays, estriol demonstrates the ability to transactivate genes under the control of estrogen response elements (EREs). The potency of estriol in these assays is generally lower than that of estradiol. As a prodrug, the transactivation capacity observed with this compound in cell-based assays would reflect the concentration of estriol released into the cell culture medium and its interaction with the expressed estrogen receptors. The prolonged duration of action of the ester form suggests that it can induce sustained receptor transactivation.

Advanced Analytical Methodologies for Quantification and Identification in Research

Mass Spectrometry-Based Approaches (LC-MS/MS, GC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the analysis of steroid hormones and their esters due to its high sensitivity and specificity. nih.govaacrjournals.org Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for the quantification of estriol (B74026) and its derivatives. nih.govresearchgate.net

LC-MS/MS is often preferred for its ability to analyze a wide range of compounds, including conjugated metabolites, with minimal sample derivatization. mst.dkresearchgate.net The use of techniques like electrospray ionization (ESI) allows for the sensitive detection of estrogens. researchgate.net For instance, a rapid and simple LC-MS/MS assay has been developed for the simultaneous measurement of estrone (B1671321) (E1), estradiol (B170435) (E2), estriol (E3), and 16α-hydroxyestrone (16-OHE1) in human serum without the need for extensive sample preparation like solid-phase extraction or derivatization. nih.gov

GC-MS/MS, on the other hand, often requires derivatization to increase the volatility and thermal stability of the analytes. austinpublishinggroup.comeiu.edu Silylation is a common derivatization technique for steroids, replacing active hydrogens with a trimethylsilyl (B98337) group. eiu.edu Despite the additional sample preparation step, GC-MS/MS can offer excellent chromatographic resolution. researchgate.net A GC-MS method has been developed for the sensitive and reproducible measurement of estradiol-17-fatty acid esters in human tissues and blood. nih.gov

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ijpsjournal.com For the analysis of estriol esters from biological matrices like serum or tissue, a robust extraction method is necessary to isolate the nonpolar esters from other lipids and interfering substances. nih.gov

Extraction:

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids. It is a common method for extracting steroids from aqueous biological samples. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with a suitable solvent. This method can provide cleaner extracts compared to LLE. ijpsjournal.com For example, C18 SPE cartridges are used for the extraction of estrogens from urine. unito.it

Derivatization: Derivatization is often necessary for GC-MS analysis to improve the volatility and thermal stability of estrogens. austinpublishinggroup.comeiu.edu It can also be used in LC-MS/MS to enhance ionization efficiency and, consequently, sensitivity. nih.govnih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to form trimethylsilyl (TMS) derivatives of estrogens for GC-MS analysis. austinpublishinggroup.comeiu.edu

Dansylation: Dansyl chloride can be used to derivatize estrogens, improving their ionization efficiency for LC-MS/MS analysis. nih.gov

The development and validation of quantitative assays are essential to ensure the reliability of the analytical data. Key validation parameters include sensitivity, linearity, precision, accuracy, and the limit of quantification (LOQ).

Sensitivity and Limit of Quantification (LOQ): Modern LC-MS/MS methods can achieve very low limits of detection, often in the picogram per milliliter (pg/mL) range. nih.gov For instance, an LC-MS/MS method for four estrogens in human serum reported limits of detection of 1.0 pg/mL for E1 and 16-OHE1, and 2.0 pg/mL for E2 and E3. nih.gov A GC-MS method for estriol in pharmaceutical preparations had a limit of detection of 12.5 ng/mL. austinpublishinggroup.com

Linearity: The linearity of an assay is established by analyzing calibration standards over a defined concentration range. For a GC-MS method for estriol, linearity was observed in the range of 12.5-500 ng/mL. austinpublishinggroup.com An LC-MS/MS method for estrogens showed linearity from 0.5 to 200 pg/mL for most analytes. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. For a validated LC-MS/MS method, within-day coefficients of variation (CVs) were less than 6.5%, and between-day CVs ranged from 4.5% to 9.5%. nih.gov The accuracy, expressed as recovery, ranged from 88% to 108%. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary separation techniques used in conjunction with mass spectrometry for the analysis of estriol and its esters. austinpublishinggroup.comnih.gov These methods utilize a stationary phase (e.g., a C18 column) and a mobile phase to separate compounds based on their physicochemical properties. austinpublishinggroup.com

UPLC systems use smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The choice of column and mobile phase composition is crucial for achieving optimal separation of estriol esters from other endogenous compounds. nih.gov For instance, a reversed-phase C18 column with a gradient elution of water and methanol (B129727) containing 0.1% trifluoroacetic acid has been used for the separation of estriol. austinpublishinggroup.com

Immunoanalytical Techniques and their Specificity in Estriol Ester Research

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are widely used for the quantification of hormones due to their high throughput and relatively low cost. nih.gov However, a significant drawback of these methods is the potential for cross-reactivity. nih.gov The antibodies used in these assays may bind to structurally similar molecules, leading to inaccurate measurements. nih.gov

In the context of estriol ester research, the specificity of the antibody is critical. An antibody raised against estriol may also recognize its esters or other metabolites, leading to an overestimation of the parent compound. researchgate.net For example, unconjugated estriol has been shown to interfere with some immunoassay methods for estradiol, causing either a positive or negative bias. researchgate.net Therefore, while immunoassays can be useful for screening, results should be confirmed using a more specific method like LC-MS/MS, especially when accurate quantification of individual estriol esters is required. nih.govmst.dk

Application of Stable Isotope Dilution Mass Spectrometry for Metabolite Profiling

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate and precise method for the quantitative analysis of metabolites. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. nih.gov The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry.

This approach effectively corrects for variations in sample preparation and instrumental response, leading to highly reliable quantification. nih.gov SID-MS is particularly valuable for comprehensive metabolite profiling of estriol and its esters, allowing for the accurate measurement of a wide range of related compounds in a single analysis. nih.gov The development of SID LC-MS/MS methods has enabled the simultaneous measurement of numerous estrogen metabolites in biological samples, providing valuable insights into estrogen metabolism. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Estriol (B74026) 3,17-dihexanoate, molecular docking simulations are instrumental in understanding its interaction with estrogen receptors (ERs), primarily ERα and ERβ. These simulations can elucidate the binding mode and affinity of the ligand within the receptor's binding pocket.

The process involves preparing the three-dimensional structures of both the ligand (Estriol 3,17-dihexanoate) and the receptor (estrogen receptor). The ligand's structure can be generated and optimized using computational chemistry software. The receptor structure is typically obtained from protein databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the receptor's active site, calculating the binding energy for each pose. Lower binding energies generally indicate a more stable and favorable interaction.

For this compound, docking studies would likely reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ester groups and amino acid residues in the ER binding pocket. These interactions are crucial for the molecule's estrogenic activity.

Table 1: Key Parameters in Molecular Docking of this compound with Estrogen Receptors
ParameterDescriptionSignificance for this compound
Binding Affinity (kcal/mol)The predicted free energy of binding between the ligand and the receptor.A lower value suggests a stronger and more stable interaction with the estrogen receptor.
Hydrogen BondsNon-covalent bonds between hydrogen and electronegative atoms (e.g., oxygen, nitrogen).Formation of hydrogen bonds with key residues like Glu353 and Arg394 in the ERα active site is critical for binding.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.The steroid backbone and hexanoate (B1226103) chains of this compound would likely engage in extensive hydrophobic interactions within the receptor pocket.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-receptor complex.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational landscape of molecules with high accuracy. nih.gov For this compound, DFT can be used to determine its most stable three-dimensional shape (conformation) and to analyze its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. nih.govresearchgate.net

Conformational analysis is crucial because the biological activity of a molecule is highly dependent on its shape. DFT calculations can identify the low-energy conformers of this compound, which are the most likely to be present under physiological conditions and to interact with the estrogen receptor.

Furthermore, DFT provides insights into the electronic properties that govern the molecule's reactivity and interactions. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are important for understanding the molecule's ability to donate or accept electrons, which is relevant for its binding and metabolism. nih.govresearchgate.net

Table 2: Application of DFT to this compound
DFT CalculationInformation ObtainedRelevance to Biological Activity
Geometry OptimizationThe most stable 3D structure (lowest energy conformation) of the molecule.The shape of the molecule determines how well it fits into the estrogen receptor's binding site.
Frequency AnalysisVibrational frequencies of the molecule, confirming a true energy minimum.Provides theoretical spectroscopic data that can be compared with experimental results.
Molecular Orbital Analysis (HOMO/LUMO)Energies and shapes of the frontier molecular orbitals. nih.govresearchgate.netIndicates the molecule's reactivity and potential for charge transfer in interactions with the receptor. nih.govresearchgate.net
Electrostatic Potential MappingDistribution of charge on the molecular surface.Highlights regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding.

Molecular Dynamics Simulations to Elucidate Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations can be used to study the stability of its complex with the estrogen receptor and to investigate any conformational changes that occur upon binding.

An MD simulation starts with the docked complex of this compound and the estrogen receptor. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds.

These simulations can reveal how the ligand and receptor adapt to each other's presence, the stability of key interactions over time, and the flexibility of different regions of the protein. This information is crucial for a deeper understanding of the mechanism of action of this compound.

In Silico Predictions of Metabolism and Bioavailability

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.net For this compound, these predictive models can estimate its likely metabolic fate and bioavailability.

Metabolism prediction tools can identify which parts of the this compound molecule are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. nih.gov For instance, the ester bonds are likely sites of hydrolysis, releasing estriol and hexanoic acid.

Bioavailability predictions often rely on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. These parameters can be calculated for this compound to estimate its potential for oral absorption and cell membrane permeability.

Table 3: Predicted ADME Properties of this compound
ADME PropertyPredicted Outcome for this compoundComputational Method
MetabolismHydrolysis of the ester linkages to release estriol. nih.govMetabolism prediction software (e.g., based on known metabolic pathways of similar compounds).
BioavailabilityLikely low oral bioavailability due to its high lipophilicity and molecular weight.Calculations based on Lipinski's Rule of Five and other physicochemical descriptors. rjptonline.org
Plasma Protein BindingHigh, due to its lipophilic nature.QSAR models trained on experimental data for other steroids.
Blood-Brain Barrier PermeabilityPredicted to be low.Models based on molecular size and polarity.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that relate the chemical structures of compounds to their biological activities. nih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.govnih.gov

For this compound, a QSAR model could be developed to predict its binding affinity to the estrogen receptor based on various molecular descriptors, such as steric, electronic, and hydrophobic properties. researchgate.net Such models can be valuable tools for designing new analogs with potentially improved activity. researchgate.net

Future Research Avenues and Identified Knowledge Gaps

Exploration of Novel Synthetic Pathways for Enhanced Ester Stability or Specificity

The synthesis of estrogen esters is a well-established field, generally aimed at creating prodrugs with modified properties like increased lipophilicity and duration of action. wikipedia.orgdbpedia.org However, specific research into novel synthetic routes for Estriol (B74026) 3,17-dihexanoate is notably absent. Current knowledge is based on foundational methods for creating estriol esters, but advancements in synthetic chemistry present opportunities to refine these processes. wikipedia.org

A primary knowledge gap is the lack of synthesis strategies designed to enhance the stability of the dihexanoate esters. Estrogen esters are known to be hydrolyzed by esterases back to their parent compound, and the rate of this hydrolysis dictates the pharmacokinetic profile. wikipedia.org Future research should explore synthetic modifications to the hexanoate (B1226103) chains or the steroid backbone that could modulate this enzymatic cleavage. This could involve incorporating stabilizing functional groups or utilizing biocatalytic methods for more controlled esterification, potentially leading to a more predictable and sustained release of estriol.

Furthermore, there is a need to investigate pathways that could improve synthetic specificity. Research could focus on regioselective synthesis, ensuring the hexanoate groups are attached specifically at the 3 and 17 positions without side reactions, thus improving yield and purity.

Key Research Questions:

Can enzymatic or chemo-enzymatic methods be developed for a more efficient and specific synthesis of Estriol 3,17-dihexanoate?

How can the hexanoate ester chains be modified to control the rate of hydrolysis by endogenous esterases, thereby fine-tuning the compound's release profile?

What is the chemical and physical stability of this compound under various storage conditions, and how does it compare to other estriol esters?

Comprehensive Elucidation of this compound's Pharmacodynamic Profile in Diverse Preclinical Models

The pharmacodynamic profile of this compound remains largely uncharacterized. As an ester, it is considered to be an inactive prodrug that exerts its effects after being hydrolyzed to free estriol. wikipedia.org Estriol itself is known to interact with estrogen receptors (ERα and ERβ), influencing gene transcription. drugbank.compatsnap.com However, the specific pharmacodynamics—how it binds, activates, and affects downstream pathways compared to estriol or other estrogens—are unknown.

A significant knowledge gap is the complete absence of data on its binding affinity for ERα and ERβ. While estrogen esters are generally understood to have very low affinity for these receptors themselves, this has not been empirically confirmed for this compound. wikipedia.orgiiab.me Comprehensive in vitro binding assays are required to quantify this.

Furthermore, its tissue-specific effects have not been studied. The response of various estrogen-sensitive tissues (e.g., uterine, mammary, bone, vascular) to this specific compound needs to be evaluated in diverse preclinical models, such as rodent models used for studying other estrogens. nih.govnih.gov A 1991 study provided limited pharmacokinetic data following a single intramuscular injection, noting a long elimination half-life, but this did not include pharmacodynamic endpoints. wikipedia.org

Pharmacokinetic Parameters of this compound (from a single 1991 study) wikipedia.org
ParameterValue
Time to Peak Estriol Levels2.1 to 3.4 days
Elimination Half-life187 to 221 hours
Duration of Elevated Estriol LevelsUp to 20 to 50 days

Development of Advanced In Vitro and Ex Vivo Systems for Mechanistic Research

Mechanistic research into how this compound is metabolized and subsequently acts at the cellular level is another major knowledge gap. The development and application of advanced in vitro and ex vivo models are essential to bridge this gap. While cell lines like the human adrenal H295R line are used to screen for chemical effects on steroid synthesis, no such models have been specifically applied to study this compound. jst.go.jp

Future research should focus on utilizing 3D cell culture systems, such as organoids and spheroids, derived from estrogen-responsive tissues. sartorius.com These models more accurately mimic the physiological environment compared to traditional 2D cell cultures and would be invaluable for studying:

The rate of hydrolysis of this compound into estriol by different cell types.

The subsequent cellular uptake and nuclear translocation of the released estriol.

The downstream effects on gene expression and cell behavior (e.g., proliferation, differentiation) in a tissue-like context.

Ex vivo tissue culture systems, using fresh biopsies of tissues like the endometrium or breast, could also provide critical insights into the compound's metabolism and local effects, offering a bridge between in vitro models and in vivo studies.

Integration of Multi-Omics Data with Computational Modeling for Systems-Level Understanding

Future research should generate multi-omics datasets from preclinical models or advanced in vitro systems treated with this compound. This would involve:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered.

Proteomics: To understand the changes in protein levels that result from altered gene expression.

Metabolomics: To map the changes in cellular metabolic pathways.

This data could then be integrated into computational models to predict the compound's network-level effects. nih.govresearchgate.net Such an approach could reveal novel mechanisms of action, identify potential off-target effects, and provide a comprehensive safety and efficacy profile that is currently lacking. This represents a significant but crucial knowledge gap in the characterization of this compound.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Estriol 3,17-dihexanoate, and how do they influence experimental handling?

  • Answer : this compound (C₃₀H₄₄O₅, MW 484.7) is a lipophilic ester derivative of estriol, requiring storage at 2–8°C for long-term stability. Short-term shipping at ambient temperatures is permissible, but reconstitution should follow protocols to avoid hydrolysis. Analytical characterization typically employs HPLC or LC-MS to confirm purity (>98%) and structural integrity. Solubility in organic solvents (e.g., DMSO) facilitates in vitro assays, but compatibility with aqueous buffers must be validated due to ester hydrolysis risks .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

  • Answer : Radioimmunoassay (RIA) or ELISA is recommended for plasma/serum analysis, with cross-reactivity testing against estriol and other metabolites. For example, Salimetrics’ ELISA protocols specify a sensitivity of 16 pg/mL and require 25 µL sample volume. Sample collection must avoid heparinized tubes, which interfere with ester stability. Parallel measurement of unconjugated estriol is advised to distinguish between intact ester and hydrolyzed metabolites .

Advanced Research Questions

Q. What experimental design considerations are critical for pharmacokinetic studies comparing this compound with other estriol derivatives?

  • Answer : Key factors include:

  • Dose normalization : Administer equimolar doses (e.g., 5 mg estriol equivalent = 8.90 mg dihexanoate) to enable direct AUC comparisons.
  • Sampling frequency : Extend collection periods to 9+ weeks for dihexanoate due to its prolonged half-life (187–221 hours vs. 1.5–5.3 hours for estriol).
  • Analytical validation : Use RIA with anti-estriol antibodies, ensuring hydrolysis-resistant assay conditions.
  • Table 1 : Pharmacokinetic Parameters (Adapted from )
CompoundHalf-Life (h)AUC (nmol·L⁻¹·h)Dose (mg)
Estriol (E3)1.5–5.327.1–37.91
Estriol 3,17-dipropionate12.782.5–1616.94
This compound187–22182.5–1618.90

Q. How should researchers resolve contradictions in estriol exposure data between esterified and free forms?

  • Answer : Despite a 5-fold lower dose, free estriol’s AUC (27.1–37.9 nmol·L⁻¹·h) approximates esterified forms (82.5–161 nmol·L⁻¹·h) due to sustained release from esters. Normalize AUC by dose (e.g., AUC/dose ratio) to assess bioavailability. Confounding factors include intersubject variability in esterase activity and hepatic clearance, necessitating stratification by metabolic phenotypes .

Q. What methodologies validate the stability of this compound under in vitro assay conditions?

  • Answer : Conduct stability assays in simulated biological matrices (e.g., plasma, pH 7.4 buffer) at 37°C over 24–72 hours. Monitor degradation via LC-MS/MS, quantifying intact ester and hydrolyzed estriol. Pre-treat samples with esterase inhibitors (e.g., sodium fluoride) to distinguish enzymatic vs. non-enzymatic hydrolysis. Stability thresholds (<10% degradation) ensure reliable activity data in cell-based assays .

Methodological Challenges and Solutions

Q. What are the pitfalls in extrapolating salivary estriol data to this compound research?

  • Answer : Salivary assays (validated for free estriol) may not detect esterified forms due to limited hydrolysis in saliva. Instead, plasma measurements with ester-specific antibodies or LC-MS/MS are preferred. If salivary analysis is necessary, spiking studies must confirm recovery rates and cross-reactivity .

Q. How can amniotic fluid estriol data inform fetal safety studies of this compound?

  • Answer : While amniotic fluid estriol reflects fetal-placental health, ester derivatives require placental esterase activity for conversion. Use ex vivo placental perfusion models to quantify hydrolysis rates and correlate with maternal plasma pharmacokinetics. Combine ultrasonography and fetal heart monitoring to assess indirect effects of sustained estriol exposure .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Answer : Follow FDA Title 21 CFR Part 58 (GLP) for toxicity studies. Include ester-specific stability data in Investigational New Drug (IND) applications. For human trials, IRB protocols must address risks of prolonged hormonal exposure, with monitoring for thromboembolic events or endometrial hyperplasia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3,17-dihexanoate
Reactant of Route 2
Reactant of Route 2
Estriol 3,17-dihexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.